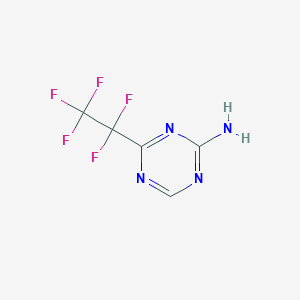

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine

Description

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine is a triazine derivative characterized by a pentafluoroethyl (-C₂F₅) substituent at the 4-position of the 1,3,5-triazine core. The pentafluoroethyl group confers high electronegativity, lipophilicity, and steric bulk, which may influence receptor binding, metabolic stability, and pharmacokinetics compared to other triazine derivatives .

Properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F5N4/c6-4(7,5(8,9)10)2-12-1-13-3(11)14-2/h1H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIVKKVSZWPNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)N)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201022932 | |

| Record name | 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803609-43-9 | |

| Record name | 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of 2-Amino-4-chloro-1,3,5-triazine

Method Overview:

One common synthetic route involves the reaction of 2-amino-4-chloro-1,3,5-triazine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically performed under reflux conditions in a polar aprotic solvent like acetonitrile. After completion, the product is purified by recrystallization or column chromatography.

| Parameter | Details |

|---|---|

| Starting materials | 2-Amino-4-chloro-1,3,5-triazine, pentafluoroethyl iodide |

| Base | Potassium carbonate |

| Solvent | Acetonitrile |

| Temperature | Reflux conditions (approx. 80-90°C) |

| Reaction time | Several hours (typically 6-12 h) |

| Purification | Recrystallization or column chromatography |

- The base facilitates the substitution of the chlorine atom by the pentafluoroethyl group.

- The choice of solvent and base is critical to maximize yield and minimize side reactions.

- This method is scalable and adaptable for industrial production with continuous flow reactors enhancing efficiency and yield.

Palladium-Catalyzed Coupling Reactions (Advanced Functionalization)

Method Overview:

Recent research and patent literature describe the use of palladium-catalyzed cross-coupling reactions to synthesize complex triazine derivatives, including fluorinated analogs. While specific examples focus on other fluorinated groups, the methodology is applicable to introducing pentafluoroethyl substituents by coupling pentafluoroethyl-containing precursors with triazine cores.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 |

| Base | Potassium carbonate, cesium carbonate |

| Solvent | Dioxane, water mixtures |

| Temperature | 100-120°C (microwave-assisted heating possible) |

| Reaction time | 0.5 to 1 hour (microwave) |

| Atmosphere | Nitrogen or inert gas |

- Microwave irradiation accelerates reaction rates and improves yields.

- After reaction, aqueous workup and silica gel chromatography purification are standard.

- This method allows for the synthesis of highly functionalized triazine derivatives with fluorinated groups, potentially including pentafluoroethyl substituents.

Summary Table of Preparation Methods

| Method | Key Reagents | Base | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-Amino-4-chloro-1,3,5-triazine, pentafluoroethyl iodide | Potassium carbonate | Acetonitrile | Reflux (~80-90°C) | Common industrial method, scalable |

| Biguanide condensation with aldehyde | Biguanide, pentafluoroethyl aldehyde (if available) | NaOH, KOH, triethylamine | Water, methanol, ethanol | Ambient to moderate | Versatile for substituted triazines |

| Pd-catalyzed cross-coupling | Triazine precursors, pentafluoroethyl-containing reagents | K2CO3, Cs2CO3 | Dioxane, water | 100-120°C (microwave) | Enables complex fluorinated derivatives |

| Nucleophilic substitution on dichlorotriazines | 4,6-Dichloro-1,3,5-triazine, amines or phenols | Potassium carbonate | 1,4-Dioxane | 25-50°C | Mild conditions, adaptable |

Research Findings and Considerations

Base Selection: Strong inorganic bases such as sodium hydroxide and potassium carbonate are preferred for high yields and reaction efficiency. Organic bases like triethylamine can be used depending on solvent compatibility.

Solvent Effects: Polar aprotic solvents (acetonitrile, dioxane) and mixtures with water or alcohols enhance solubility and reaction rates. Water-alcohol mixtures are particularly effective in condensation reactions.

Reaction Scale and Industrial Adaptation: Continuous flow reactors and microwave-assisted heating have been employed to improve reaction kinetics and scalability, especially for palladium-catalyzed processes.

Purification: Standard purification techniques include recrystallization and silica gel chromatography, ensuring high purity of the final product for research and industrial applications.

Yield: Reported yields vary by method but typically range from moderate (44-70%) to high (>80%) depending on reaction optimization and purification.

Chemical Reactions Analysis

Types of Reactions

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group in the triazine ring can be substituted with other nucleophiles such as halides, thiols, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the triazine ring can lead to the formation of partially or fully reduced triazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine), thiols, and amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated triazines, while oxidation reactions can produce triazine oxides.

Scientific Research Applications

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

- Halogenated Substituents: 4-(4-Chlorophenyl)-1,3,5-triazin-2-amine derivatives () exhibit selective antagonism for histamine H4 receptors (H4R) over H3R, attributed to the chloro group’s balance of size and electronegativity. In contrast, the pentafluoroethyl group’s stronger electron-withdrawing effects may enhance binding affinity in receptors sensitive to electronic perturbations . FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) () shows selectivity for equilibrative nucleoside transporter 2 (ENT2). Fluorine’s inductive effects here improve target specificity, suggesting that the pentafluoroethyl group could similarly modulate transporter or receptor interactions .

- Bulkier Substituents: 4-(2-tert-Butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine () demonstrates high 5-HT6 receptor (5-HT6R) affinity (Ki = 13 nM). The tert-butylphenoxy group’s steric bulk enhances receptor fit, whereas the pentafluoroethyl group’s rigidity and hydrophobicity might alter binding kinetics or off-target selectivity .

Key Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine is a fluorinated organic compound belonging to the triazine class. Its unique chemical structure, characterized by a pentafluoroethyl group attached to a triazine ring, enhances its lipophilicity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as proteins and enzymes. The pentafluoroethyl group increases the compound's lipophilicity, allowing it to penetrate hydrophobic regions of biomolecules. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Key Reactions

The compound can undergo several types of chemical reactions:

- Substitution Reactions : The amino group in the triazine ring can be substituted by nucleophiles such as halides or thiols.

- Oxidation and Reduction Reactions : These reactions can lead to the formation of oxidized derivatives or reduced triazine derivatives.

Biological Activity

Research has indicated that this compound exhibits potential biological activities that warrant further exploration:

Enzyme Interaction

Studies suggest that this compound interacts with various enzymes and proteins. Its lipophilic nature allows it to influence enzyme activities, potentially leading to therapeutic applications in drug development.

Case Studies

- Anti-inflammatory Effects : In a study involving animal models, compounds similar to this compound demonstrated significant anti-inflammatory properties. The reduction in disease activity index scores was notable in models induced by dextran sodium sulfate .

- Histamine H4 Receptor Antagonism : Related triazine derivatives have shown promise as antagonists for the histamine H4 receptor (H4R), which plays a critical role in immune response and inflammation. These compounds have been tested for their ability to reduce pruritus and other inflammatory responses in vivo .

Applications in Research and Industry

The biological activity of this compound extends across several domains:

- Pharmaceutical Development : Ongoing research is exploring its potential as an active pharmaceutical ingredient (API) due to its interactions with biological targets.

- Agrochemicals : The compound is also being investigated for its applications in developing specialty chemicals and agrochemicals.

Data Table: Summary of Biological Activity Research

Q & A

Q. What are effective synthetic routes for 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine?

Methodological Answer:

- One-Pot Synthesis: Adapt methods from related triazin-2-amines, such as cotrimerization of nitriles with guanidine derivatives under solvent-free conditions. For example, describes a practical one-pot synthesis for 4,6-disubstituted triazin-2-amines, which can be modified by replacing nitriles with pentafluoroethyl-containing precursors .

- Stepwise Substitution: Use sequential nucleophilic substitution on trichlorotriazine (e.g., 2,4,6-trichloro-1,3,5-triazine) with pentafluoroethylamine. Reaction conditions (temperature, catalysts, stoichiometry) should be optimized to minimize side products. demonstrates this approach for synthesizing dichloro-triazin-2-amines with fluorophenyl groups, achieving >99% purity via UPLC .

Key Parameters for Optimization (from ):

| Parameter | Example Values |

|---|---|

| Reaction Temperature | 25–40 °C |

| Solvent System | Heptane/ethyl acetate |

| Yield Optimization | 20–50% (initial) |

Q. How can this compound be characterized to confirm its structure?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to identify substituents on the triazine ring. provides detailed NMR data for structurally similar compounds (e.g., 6-aryl-4-(4-methylpiperidino)-1,3,5-triazin-2-amines), highlighting characteristic peaks for triazine protons (δ 8.5–9.0 ppm) and amine groups .

- Elemental Analysis: Validate molecular composition (C, H, N, F) with combustion analysis. For fluorinated derivatives, fluorine content should align with theoretical values (e.g., 5 F atoms from pentafluoroethyl group).

- Mass Spectrometry: ESI-MS or HRMS can confirm molecular weight and isotopic patterns (e.g., chlorine or fluorine isotopes) .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

- Anticancer Activity: Screen against leukemia cell lines (e.g., HL-60, K562) using MTT assays, as demonstrated in for triazin-2-amines with IC values in the μM range .

- Antibacterial/Fungal Testing: Adapt protocols from , where fluorinated triazol-amines were evaluated for fungicidal activity via agar dilution methods .

- Dose-Response Curves: Use logarithmic concentration ranges (0.1–100 μM) to determine potency and selectivity indices.

Advanced Research Questions

Q. How can QSAR modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- 3D-QSAR Workflow:

Data Collection: Compile bioactivity data (e.g., IC, MIC) for structurally related triazin-2-amines () .

Molecular Alignment: Align compounds based on triazine core using software like Schrödinger Maestro.

Field Analysis: Evaluate steric, electrostatic, and hydrophobic fields to identify regions influencing activity. successfully applied 3D-QSAR to predict antileukemic activity of 6-aryl-triazin-2-amines .

- Substituent Optimization: Introduce electron-withdrawing groups (e.g., CF, NO) at position 6 to enhance binding to hydrophobic pockets in target proteins.

Q. What strategies resolve low solubility of fluorinated triazin-2-amines in aqueous media?

Methodological Answer:

- Prodrug Design: Synthesize phosphate or glycoside conjugates to improve hydrophilicity. highlights fluorinated pyridine derivatives modified for enhanced solubility .

- Co-Solvent Systems: Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to stabilize the compound.

- Structural Analogues: Replace pentafluoroethyl with polar groups (e.g., sulfonamides) while retaining fluorine atoms for metabolic stability.

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

- Pharmacokinetic Profiling:

- Assess plasma stability (e.g., liver microsome assays) to identify metabolic liabilities.

- Measure logP and pKa to predict tissue penetration (’s UPLC methods can quantify compound stability) .

- Mechanistic Studies: Use RNA-seq or proteomics to compare target engagement in cell lines vs. animal models. ’s work on 2-aminothiazoles illustrates how off-target effects can explain discrepancies .

Q. What computational methods predict reactivity for functionalizing the triazine core?

Methodological Answer:

- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model nucleophilic substitution at position 4 or 6 of the triazine ring. ’s ICReDD framework uses computational screening to prioritize synthetic routes .

- Transition State Analysis: Identify energy barriers for fluorine substitution using Gaussian or ORCA software. Fluorine’s electronegativity may slow reactions, requiring catalysts (e.g., KCO) to lower activation energy .

Note on Data Reliability:

- Avoid non-peer-reviewed sources (e.g., commercial websites). All methodologies here are derived from peer-reviewed studies (e.g., ) or authoritative databases (PubChem, DSSTox).

- Contradictions in synthesis yields (e.g., 20% in vs. higher yields in solvent-free methods from ) highlight the need for condition-specific optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.